molecular formula C14H23N5O B8726111 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol CAS No. 157014-18-1

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol

Cat. No.: B8726111
CAS No.: 157014-18-1
M. Wt: 277.37 g/mol
InChI Key: WLJMHEGOFBHPHD-UHFFFAOYSA-N
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Description

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol is a chemical compound with the molecular formula C₁₄H₂₃N₅O It is characterized by the presence of a pyrimidine ring substituted with pyrrolidinyl groups and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . These interactions inhibit enzyme activity and affect various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:

Uniqueness

What sets 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol apart is its specific substitution pattern and the presence of the ethanolamine moiety

Properties

CAS No.

157014-18-1

Molecular Formula

C14H23N5O

Molecular Weight

277.37 g/mol

IUPAC Name

2-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C14H23N5O/c20-10-5-15-12-11-13(18-6-1-2-7-18)17-14(16-12)19-8-3-4-9-19/h11,20H,1-10H2,(H,15,16,17)

InChI Key

WLJMHEGOFBHPHD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)NCCO)N3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2,6-di-1-pyrrolidinyl-pyrimidine (II, J. Med. Chem., 33, 1145 (1990), 300 g) in ethanolamine (1000 mL) is heated at 140° for 66 hr. The reaction mixture is cooled, diluted with water (1700 mL) and the product is isolated by filtration, to give the title compound, mp=150.5-151.50°; NMR (CDCl3) 6.55, 4.83, 4.75, 3.75-3.72, 3.54-3.38 and 1.93-1.85 δ.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
1700 mL
Type
solvent
Reaction Step Two

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